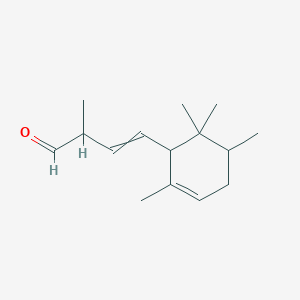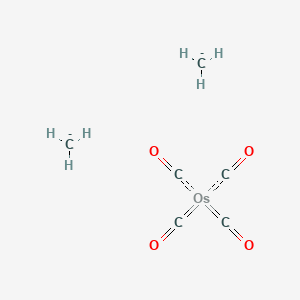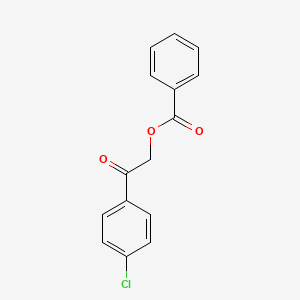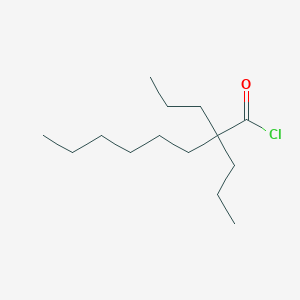
2,2-Dipropyloctanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dipropyloctanoyl chloride is an organic compound belonging to the class of acid chlorides. It is characterized by the presence of a carbonyl group bonded to a chlorine atom and an octane chain with two propyl groups attached to the second carbon atom. This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and ability to form derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dipropyloctanoyl chloride can be synthesized through the reaction of 2,2-dipropyloctanoic acid with reagents such as thionyl chloride, phosphorus trichloride, or phosphorus pentachloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom.
Reaction with Thionyl Chloride:
2,2-Dipropyloctanoic acid+Thionyl chloride→2,2-Dipropyloctanoyl chloride+Sulfur dioxide+Hydrogen chloride
Reaction with Phosphorus Trichloride:
32,2-Dipropyloctanoic acid+Phosphorus trichloride→32,2-Dipropyloctanoyl chloride+Phosphorous acid
Reaction with Phosphorus Pentachloride:
32,2-Dipropyloctanoic acid+Phosphorus pentachloride→32,2-Dipropyloctanoyl chloride+Phosphoryl chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using thionyl chloride due to its efficiency and the gaseous by-products that simplify purification processes .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dipropyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: Reacts with water to form 2,2-dipropyloctanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines to form amides.
Alcohols: Reaction with alcohols to form esters.
Water: Hydrolysis to form the parent carboxylic acid.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions
Aplicaciones Científicas De Investigación
2,2-Dipropyloctanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the preparation of drug molecules and active pharmaceutical ingredients.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biochemistry: Used in the modification of biomolecules for research purposes .
Mecanismo De Acción
The mechanism of action of 2,2-dipropyloctanoyl chloride involves its high reactivity due to the presence of the electrophilic carbonyl carbon. This carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
2,2-Dipropyloctanoic acid: The parent carboxylic acid.
2,2-Dipropyloctanol: The corresponding alcohol.
2,2-Dipropyloctanamide: The corresponding amide.
Uniqueness: 2,2-Dipropyloctanoyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
60631-37-0 |
|---|---|
Fórmula molecular |
C14H27ClO |
Peso molecular |
246.81 g/mol |
Nombre IUPAC |
2,2-dipropyloctanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-4-7-8-9-12-14(10-5-2,11-6-3)13(15)16/h4-12H2,1-3H3 |
Clave InChI |
CXWZSTUSWIELSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC)(CCC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


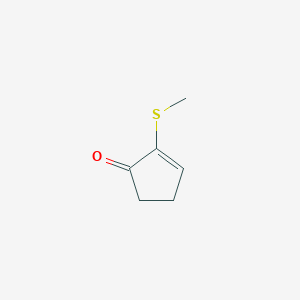
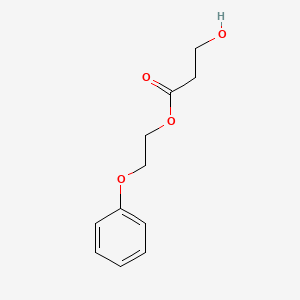

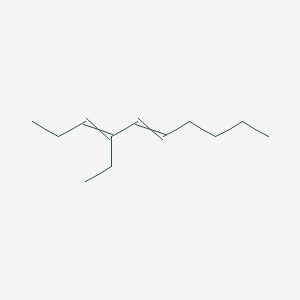
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)



![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
